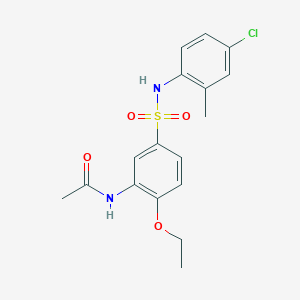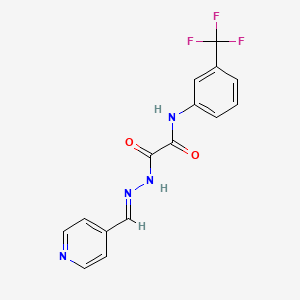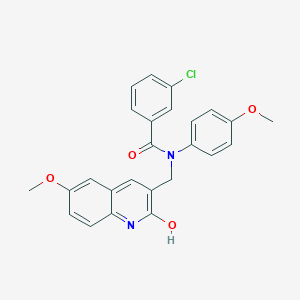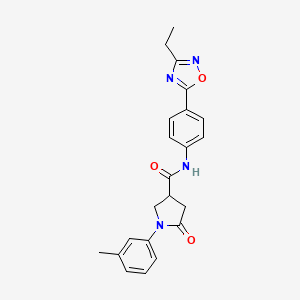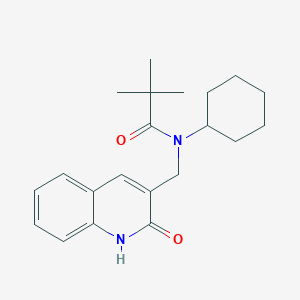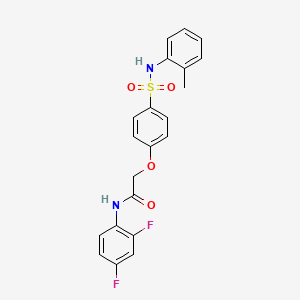
N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as DFN-15, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it a promising candidate for further research.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called IκB kinase (IKK). IKK is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses. By inhibiting IKK, N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may reduce the activation of NF-κB and downstream inflammatory responses.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
实验室实验的优点和局限性
One advantage of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its unique chemical structure, which makes it a promising candidate for further research. Its mechanism of action is also distinct from other anti-inflammatory agents, which may make it effective in treating diseases that are resistant to current therapies. However, one limitation of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is that its safety and efficacy in humans have not yet been established, and further studies are needed to evaluate its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One area of interest is its potential use in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other anti-inflammatory agents to enhance its therapeutic effects. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in humans, and to determine the optimal dosage and administration route for therapeutic use.
In conclusion, N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is a promising small molecule with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further research, and preclinical studies have shown promising results. Further studies are needed to evaluate its safety and efficacy in humans and to determine its optimal therapeutic use.
合成方法
The synthesis of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide involves several steps, including the reaction of 2,4-difluorophenylamine with 4-(N-(o-tolyl)sulfamoyl)phenol to form an intermediate compound, which is then reacted with ethyl chloroacetate to produce the final product. The synthesis method has been optimized to achieve high yields and purity of N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide.
科学研究应用
N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In preclinical studies, N-(2,4-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been effective in reducing inflammation in various models of inflammatory diseases, including rheumatoid arthritis, colitis, and multiple sclerosis.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S/c1-14-4-2-3-5-19(14)25-30(27,28)17-9-7-16(8-10-17)29-13-21(26)24-20-11-6-15(22)12-18(20)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPCVSJAPZYJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

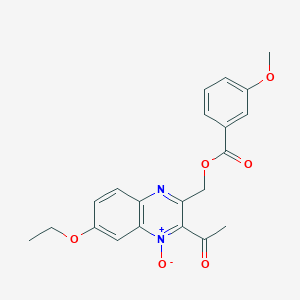
![N-(3-chloro-4-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684064.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)
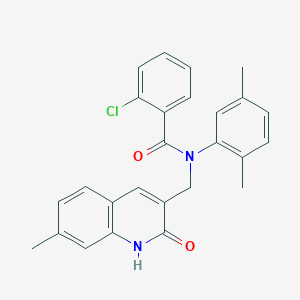
![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
